molecular formula C21H25NO4 B269303 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

カタログ番号 B269303
分子量: 355.4 g/mol
InChIキー: ZMLRZWYKPDBGJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promise in preclinical studies and is currently undergoing clinical trials to determine its safety and efficacy in humans.

作用機序

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells in certain types of cancer. By inhibiting BTK, 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can disrupt this pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been well-tolerated and has shown minimal toxicity. However, further studies are needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in humans.

実験室実験の利点と制限

One advantage of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its relatively low potency compared to other BTK inhibitors. This may limit its efficacy in certain types of cancer.

将来の方向性

There are several potential future directions for the development of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One possibility is to combine 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their activity. Another possibility is to investigate the use of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other targeted therapies, such as inhibitors of PI3K or AKT, which are also involved in the B-cell receptor signaling pathway. Finally, further studies are needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in humans, and to identify biomarkers that can predict response to treatment.

合成法

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 3,5-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetophenone. This intermediate is then reacted with 2-(tetrahydro-2-furanylmethoxy)aniline in the presence of a base to form 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. The overall yield of this synthesis method is around 50%.

科学的研究の応用

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

特性

製品名

2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

分子式

C21H25NO4

分子量

355.4 g/mol

IUPAC名

2-(3,5-dimethylphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C21H25NO4/c1-15-10-16(2)12-18(11-15)25-14-21(23)22-19-7-3-4-8-20(19)26-13-17-6-5-9-24-17/h3-4,7-8,10-12,17H,5-6,9,13-14H2,1-2H3,(H,22,23)

InChIキー

ZMLRZWYKPDBGJS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3)C

正規SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。